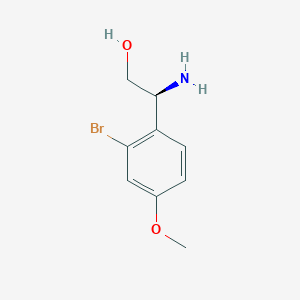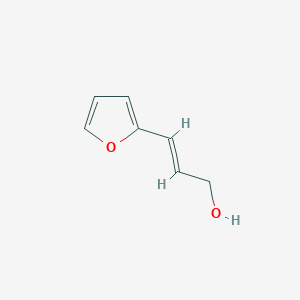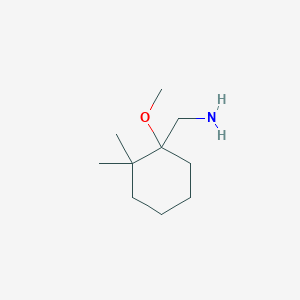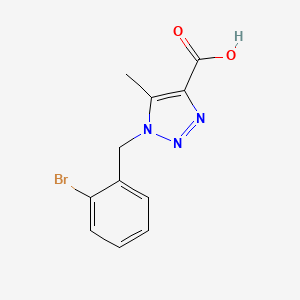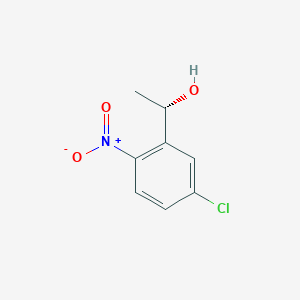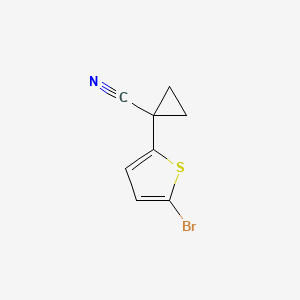
2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile is an organic compound with a unique structure that includes a fluorine atom, a hydroxyl group, and a nitrile group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-hydroxybenzaldehyde and 2-methylpropanenitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the nitrile group to the aldehyde.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often incorporating automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: 2-(3-Fluoro-2-oxophenyl)-2-methylpropanenitrile
Reduction: 2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanamine
Substitution: 2-(3-Amino-2-hydroxyphenyl)-2-methylpropanenitrile
Wissenschaftliche Forschungsanwendungen
2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents, especially those targeting specific enzymes or receptors.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-2-hydroxybenzaldehyde: A precursor in the synthesis of 2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile.
2-Methylpropanenitrile: Another precursor used in the synthesis.
3-Fluoro-2-hydroxyacetophenone: A related compound with similar structural features.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H10FNO |
|---|---|
Molekulargewicht |
179.19 g/mol |
IUPAC-Name |
2-(3-fluoro-2-hydroxyphenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C10H10FNO/c1-10(2,6-12)7-4-3-5-8(11)9(7)13/h3-5,13H,1-2H3 |
InChI-Schlüssel |
JMBRNWAHUJGXLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#N)C1=C(C(=CC=C1)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


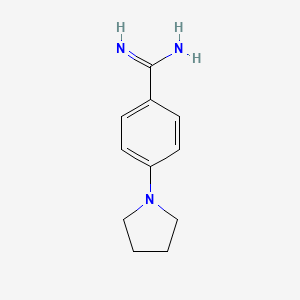
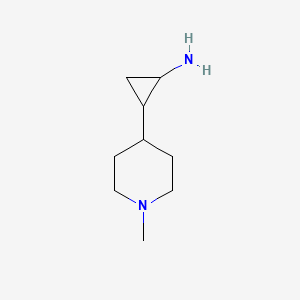
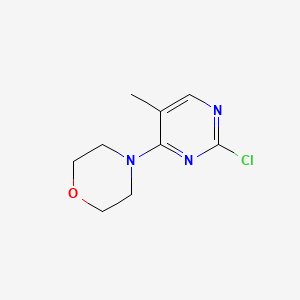

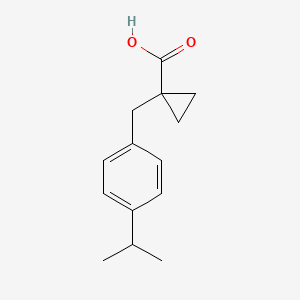

![2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13615304.png)

